6-Hydroxy-nicotinic acid tert-butyl ester
Overview
Description
6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the CAS Number: 1342385-03-8 and a molecular weight of 195.22 . It has the IUPAC name tert-butyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of tertiary butyl esters, such as 6-Hydroxy-nicotinic acid tert-butyl ester, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The InChI code for 6-Hydroxy-nicotinic acid tert-butyl ester is 1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
6-Hydroxy-nicotinic acid tert-butyl ester is a light yellow solid . It has a molecular weight of 195.22 . The compound’s storage temperature is 0-5°C .Scientific Research Applications
Synthesis of Natural Products
The Mitsunobu reaction, which involves the conversion of alcohols to esters, is a pivotal process in organic chemistry. 6-Hydroxy-nicotinic acid tert-butyl ester can be utilized in this reaction due to its ester functional group. This reaction is particularly significant for the synthesis of natural products, including alkaloids, lignans, and polyketides, which have a wide range of biological potentials .
Enzymatic Synthesis
This compound can also be involved in enzymatic synthesis processes. Enzymes can selectively react with the ester group, leading to the production of chiral compounds. These chiral compounds are crucial in the synthesis of certain statins, which are widely used as cholesterol-lowering agents .
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that compounds like 6-Hydroxy-nicotinic acid tert-butyl ester, which can potentially undergo such reactions, may have significant roles in future research and applications .
properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-nicotinic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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